Cas no 20898-85-5 ((5-Nitrothiophen-2-yl)methanol)

(5-Nitrothiophen-2-yl)methanol is a nitro-substituted thiophene derivative with a hydroxymethyl functional group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both the nitro and alcohol moieties offers versatile reactivity, enabling further functionalization through reduction, substitution, or condensation reactions. Its structural features make it valuable for constructing heterocyclic frameworks or as a precursor for more complex molecules. The compound exhibits moderate stability under standard conditions, though storage in a cool, dry environment is recommended to prevent degradation. Its purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
(5-Nitrothiophen-2-yl)methanol structure
20898-85-5 structure
Product Name:(5-Nitrothiophen-2-yl)methanol
CAS No:20898-85-5
MF:C5H5NO3S
MW:159.163100004196
MDL:MFCD06202767
CID:288405
PubChem ID:332588
Update Time:2025-10-22

(5-Nitrothiophen-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-nitrothiophen-2-yl)methanol
    • 2-(Hydroxymethyl)-5-nitrothiophene
    • 2-Thiophenemethanol,5-nitro-
    • (5-nitro-2-thienyl)methanol
    • (5-nitrothien-2-yl)methanol
    • (5-nitro-thiophen-2-yl)-methanol
    • 2-hydroxymethyl-5-nitro-thiophene
    • 5-nitro-2-hydroxymethylthiophene
    • 5-nitrothiophene-2-methanol
    • AC1L7BGC
    • CTK8H5576
    • FD7262
    • NSC330182
    • SureCN960965
    • 2-Thiophenemethanol, 5-nitro-
    • 5-nitrothien-2-ylmethanol
    • 5-nitro-2-thiophenemethanol
    • 2-hydroxymethyl-5-nitrothiophene
    • QYNOWSBTIMNUDS-UHFFFAOYSA-N
    • 4775AJ
    • TRA0175056
    • SY021452
    • AB0066564
    • DTXSID90318409
    • AS-49308
    • AKOS006295225
    • 2-Thiophenemethanol, 5-nitro- (7CI,8CI,9CI)
    • MFCD06202767
    • CS-0378174
    • NSC-330182
    • AMY14962
    • EN300-1856696
    • 20898-85-5
    • SCHEMBL960965
    • DB-362222
    • (5-Nitrothiophen-2-yl)methanol
    • MDL: MFCD06202767
    • Inchi: 1S/C5H5NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2
    • InChI Key: QYNOWSBTIMNUDS-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1CO)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 158.99905
  • Monoisotopic Mass: 158.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.3
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.522
  • Boiling Point: 334°Cat760mmHg
  • Flash Point: 155.8°C
  • Refractive Index: 1.639
  • PSA: 63.37
  • LogP: 1.67180

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(5-Nitrothiophen-2-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:20898-85-5)(5-Nitrothiophen-2-yl)methanol
Order Number:A879359
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:00
Price ($):418.0
Email:sales@amadischem.com

(5-Nitrothiophen-2-yl)methanol Related Literature

Additional information on (5-Nitrothiophen-2-yl)methanol

Research Brief on (5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5) in Chemical Biology and Pharmaceutical Applications

(5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5) is a nitro-substituted thiophene derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial and anticancer agents. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, biological activities, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of (5-Nitrothiophen-2-yl)methanol as a precursor for novel thiophene-based inhibitors targeting bacterial DNA gyrase. The researchers demonstrated that derivatives synthesized from this compound exhibited potent activity against multidrug-resistant Staphylococcus aureus strains, with MIC values as low as 0.5 µg/mL. The nitro group at the 5-position was critical for enhancing electron-withdrawing effects, thereby improving binding affinity to the gyrase ATPase domain.

In oncology research, a team from the University of Cambridge reported in ACS Chemical Biology (2024) that (5-Nitrothiophen-2-yl)methanol-derived prodrugs could selectively release cytotoxic agents in hypoxic tumor microenvironments. The nitro group served as a hypoxia-responsive trigger, enabling tumor-specific activation while minimizing off-target effects. In vivo studies showed a 60% reduction in tumor volume in xenograft models compared to controls, with no observable hepatotoxicity at therapeutic doses.

From a chemical synthesis perspective, advances in green chemistry have enabled more sustainable production of (5-Nitrothiophen-2-yl)methanol. A recent Organic Process Research & Development paper (2024) described a continuous-flow nitration process that improved yield to 92% while reducing hazardous waste by 75% compared to traditional batch methods. This innovation addresses previous scalability challenges associated with this intermediate's manufacturing.

Structural-activity relationship (SAR) studies have revealed that the hydroxymethyl group at the 2-position allows for diverse functionalization, making (5-Nitrothiophen-2-yl)methanol a valuable scaffold for library synthesis. Computational modeling suggests that the compound's planar structure facilitates π-stacking interactions with biological targets, particularly in kinase inhibition applications. Ongoing clinical trials are evaluating its derivatives as potential treatments for rheumatoid arthritis and neurodegenerative disorders.

In conclusion, (5-Nitrothiophen-2-yl)methanol continues to demonstrate remarkable versatility in pharmaceutical development. Its dual functionality as both a synthetic building block and a pharmacophore underscores its importance in modern drug discovery pipelines. Future research directions may explore its applications in PROTAC design and as a component of targeted drug delivery systems, particularly for overcoming biological barriers in hard-to-treat infections and solid tumors.

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Amadis Chemical Company Limited
(CAS:20898-85-5)(5-Nitrothiophen-2-yl)methanol
A879359
Purity:99%
Quantity:5g
Price ($):418.0
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